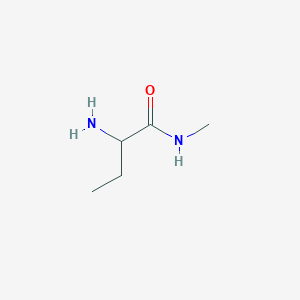

2-amino-N-methylbutanamide

Beschreibung

Overview of 2-Amino-N-methylbutanamide as a Chemical Entity in Research

2-Amino-N-methylbutanamide is a chemical compound identified by the CAS number 767570-56-9. chemicalbook.com It is recognized as a secondary amide with the molecular formula C₅H₁₂N₂O and a molecular weight of approximately 116.16 g/mol . In research contexts, it is often handled as its hydrochloride salt to improve stability and solubility. This compound serves as a foundational component, or building block, in the field of organic synthesis. Its utility lies in its bifunctional nature, possessing both an amino group and an amide group, which allows for a variety of chemical transformations.

Chemical and Physical Properties of 2-Amino-N-methylbutanamide

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₂N₂O |

| Molecular Weight | 116.16 g/mol |

| CAS Number | 767570-56-9 |

| Predicted Boiling Point | 260.2±23.0 °C |

| Predicted Density | 0.959±0.06 g/cm³ |

This data is based on predicted values. chemicalbook.com

Positioning within the Broader Class of Amides and Amino Acid Derivatives

Structurally, 2-amino-N-methylbutanamide is classified as a secondary amide. The amide group is characterized by a carbonyl group bonded to a nitrogen atom. In this specific molecule, the nitrogen of the amide is attached to one methyl group, hence the "N-methyl" designation, and a hydrogen atom, making it a secondary amide.

Furthermore, it is a derivative of an amino acid. The core structure is derived from butanoic acid with an amino group at the second carbon (the alpha-carbon), which is characteristic of an alpha-amino acid structure. The carboxylic acid group of the parent amino acid has been converted into an N-methylamide. This places it within the family of primary amino acid derivatives (PAADs). acs.orgacs.org These derivatives are structurally related to functionalized amino acids and are of interest in medicinal chemistry. acs.org The synthesis of such compounds often involves the reaction of an amino acid with an amine, facilitated by a coupling agent. smolecule.com

Significance in Contemporary Chemical and Biological Investigations

The primary significance of 2-amino-N-methylbutanamide in contemporary research is its role as an intermediate in organic synthesis. Its structure is a valuable scaffold for creating more complex molecules. Researchers utilize it as a starting material in the synthesis of specialty chemicals and potential pharmaceutical compounds.

While detailed biological activity studies specifically on 2-amino-N-methylbutanamide are not extensively documented in the public domain, it is investigated for its potential interactions with biomolecules. The presence of the amino and amide groups allows for hydrogen bonding, which is a key interaction in biological systems. However, more in-depth research has been focused on more complex derivatives. For instance, extensive studies have been conducted on N'-benzyl substituted derivatives of 2-amino-3-methylbutanamide (B3250160), which have shown potential anticonvulsant and pain-attenuating properties. acs.orgacs.org These investigations highlight the importance of the foundational 2-amino-butanamide structure in developing novel therapeutic agents. The parent compound, 2-amino-N-methylbutanamide, is therefore a key piece in the synthetic pathway towards these more complex and biologically active molecules.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-N-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-3-4(6)5(8)7-2/h4H,3,6H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOQLXVRCKUUQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Amino N Methylbutanamide and Its Derivatives

Enantioselective Synthesis Strategies for Chiral Forms of 2-Amino-N-methylbutanamide

The creation of specific chiral forms (enantiomers) of 2-amino-N-methylbutanamide is critical, as the biological activity of chiral molecules often resides in a single enantiomer. Enantioselective synthesis aims to produce a desired enantiomer in high excess.

Asymmetric Catalysis in Stereoselective Bond Formation

Asymmetric catalysis is a powerful strategy for synthesizing chiral compounds. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Various catalytic systems have been developed for asymmetric reactions applicable to the synthesis of chiral amino acid derivatives. frontiersin.org For instance, chiral catalysts based on metals like rhodium, copper, or ruthenium are employed to control the stereochemical outcome of key bond-forming reactions. vulcanchem.comnih.gov In the synthesis of related derivatives, enantioselective alkylation has been achieved using chiral thiourea (B124793) catalysts, yielding products with up to 91% enantiomeric excess (ee). Similarly, cooperative catalysis, combining a rhodium catalyst with a chiral squaramide organocatalyst, has been effective in the enantioselective N-H insertion reactions of amides, a reaction type relevant to forming chiral amide structures. nih.gov

Enantioselective Introduction of Specific Substituents

The enantioselective introduction of substituents is another key strategy. This can be achieved through the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical course of a reaction, and are later removed. vulcanchem.comevitachem.com Another sophisticated method involves chiral aldehyde catalysis, where catalysts derived from structures like BINOL can activate N-unprotected amino acid esters for asymmetric functionalization. frontiersin.org These catalysts control the "face" of the intermediate enolate, directing the incoming substituent to a specific position and thus creating the desired stereocenter. frontiersin.org The development of chiral halonium salts has also enabled the asymmetric synthesis of β-amino esters with contiguous stereocenters through Mannich reactions. beilstein-journals.org

Direct Amidation Techniques for Unprotected Precursors

Traditional amide bond formation often requires a multi-step sequence involving the protection of the amine, activation of the carboxylic acid, amidation, and subsequent deprotection. tomsheppard.info This process can be inefficient due to the high molecular weight of protecting groups and the need for additional reagents and purifications. tomsheppard.info

A more advanced and efficient approach is the direct amidation of unprotected amino acids. A notable method employs the commercially available borate (B1201080) ester, tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), as a highly effective reagent. tomsheppard.inforsc.org This technique allows for the direct, one-step synthesis of α-amino amides from free amino acids, such as 2-aminobutyric acid, and various amines. tomsheppard.info The reaction is believed to proceed through a cyclic intermediate formed between the amino acid and the borate ester, which is then subjected to nucleophilic attack by the amine. tcichemicals.com This method significantly shortens synthetic routes to many pharmaceutically relevant compounds. tomsheppard.info

| Feature | Traditional Amidation (with Protecting Groups) | Direct Amidation (using B(OCH₂CF₃)₃) |

|---|---|---|

| Number of Steps | Multiple (Protection, Activation, Amidation, Deprotection) | Single Step tcichemicals.com |

| Atom Economy | Lower, due to use of high molecular weight protecting groups tomsheppard.info | Higher researchgate.net |

| Precursor | N-Protected Amino Acid | Unprotected Amino Acid tomsheppard.inforsc.org |

| Efficiency | Less efficient, requires multiple steps and purifications tomsheppard.info | Highly efficient, simplified workup tomsheppard.info |

Protective Group Chemistry in 2-Amino-N-methylbutanamide Synthesis

Despite the availability of direct methods, protective group chemistry remains a cornerstone of organic synthesis, particularly in complex, multi-step sequences. organic-chemistry.orglibretexts.org The primary amino group in a precursor like 2-aminobutanoic acid is nucleophilic and can undergo undesired reactions. libretexts.org Protecting groups are temporarily attached to the nitrogen to decrease its reactivity, allowing other chemical transformations to occur selectively elsewhere in the molecule. organic-chemistry.org

The most common protecting groups for amines are carbamates. masterorganicchemistry.com An ideal protecting group is easy to install, stable under a variety of reaction conditions, and can be removed cleanly in high yield without affecting other functional groups. organic-chemistry.org The choice of protecting group allows for an "orthogonal" strategy, where different groups can be removed selectively under different conditions. organic-chemistry.org

| Protecting Group | Abbreviation | Typical Cleavage Conditions |

|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., Trifluoroacetic Acid) organic-chemistry.orgmasterorganicchemistry.com |

| Carboxybenzyl | Cbz | Catalytic Hydrogenation (e.g., H₂, Pd/C) masterorganicchemistry.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) organic-chemistry.orgmasterorganicchemistry.com |

| Triphenylmethyl | Trityl (Tr) | Mild acid libretexts.org |

Specific Chemical Transformations in the Synthesis of 2-Amino-N-methylbutanamide Analogs (e.g., N-methylation via reductive amination)

The synthesis of analogs of 2-amino-N-methylbutanamide often involves specific chemical transformations to modify the core structure. Reductive amination is a highly versatile and controlled method for forming carbon-nitrogen bonds, commonly used to introduce alkyl groups onto an amine. masterorganicchemistry.com

This process typically involves two stages: the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form a C=N double bond (an imine or, in acidic conditions, an iminium ion), followed by the reduction of this intermediate to the corresponding amine. masterorganicchemistry.com To synthesize N-methylated analogs, formaldehyde (B43269) is the carbonyl compound of choice. researchgate.netnih.gov This method avoids the problem of multiple alkylations that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their ability to selectively reduce the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com This strategy has been explicitly used in the synthesis of derivatives such as (2S,3R)-2-amino-3-(tert-butoxy)-N-methylbutanamide.

Synthetic Routes to Complex Organic Molecules Utilizing 2-Amino-N-methylbutanamide as an Intermediate

The value of 2-amino-N-methylbutanamide and its close analogs lies in their role as versatile building blocks or intermediates in the synthesis of more complex organic molecules. smolecule.com Their structure, featuring multiple functional groups and a chiral center, makes them suitable starting points for constructing a wide range of target compounds, including those with potential biological or pharmaceutical activity. smolecule.com

For example, derivatives of 2-amino-N-methylbutanamide form the backbone of more elaborate structures, such as 2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide, which has been investigated in pharmacological contexts. smolecule.com Similarly, related butanamide structures have been used as key intermediates in the total synthesis of natural products like (-)-Julocrotine. jst.go.jp These applications demonstrate how the butanamide scaffold serves as a foundational element for accessing diverse and complex molecular architectures.

Chemical Reactivity and Mechanistic Investigations of 2 Amino N Methylbutanamide

Oxidation Pathways of the Amino Functionality

The primary amino group of 2-amino-N-methylbutanamide is susceptible to oxidation through several pathways, yielding a range of products depending on the reagents and conditions employed. The oxidation can target the nitrogen atom itself or the adjacent Cα-H bond.

N-Oxidation of primary aliphatic amines is a known metabolic route, often leading to the formation of hydroxylamine (B1172632) (-NHOH) and subsequently nitroso (-N=O) derivatives. uomustansiriyah.edu.iq While this is sometimes a minor pathway compared to others, it represents a potential transformation for 2-amino-N-methylbutanamide. uomustansiriyah.edu.iq

Another significant oxidation pathway involves the aerobic oxidation of primary amines to produce amides. rsc.org This transformation can be catalyzed by transition metal complexes, such as those involving ruthenium. rsc.org The mechanism is proposed to proceed through the oxidation of the primary amine to a nitrile intermediate, which is then hydrated to form the corresponding amide. rsc.org

Furthermore, the oxidation of Cα–H bonds in amines provides a direct route to amides. thieme-connect.com This reaction can be catalyzed by various transition metals, including iron, ruthenium, gold, and copper, often using sustainable oxidants like molecular oxygen. thieme-connect.com The process is believed to involve the formation of a hemiaminal intermediate. thieme-connect.com While many examples focus on benzylic or cyclic amines, this pathway is a key area of research for amine functionalization. thieme-connect.com In some cases, base-mediated oxidative degradation has been observed, transforming secondary amides into primary amides, highlighting the complex reactivity of the amide functional group in an oxidative environment. nih.gov

Reduction Chemistry of the Carbonyl Moiety

The carbonyl group within the amide moiety of 2-amino-N-methylbutanamide can be effectively reduced to a methylene (B1212753) group (CH₂), converting the amide into an amine. This transformation requires strong reducing agents due to the low reactivity of the amide functional group, which is stabilized by resonance between the nitrogen lone pair and the carbonyl. masterorganicchemistry.comwikipedia.org

The most common and effective reagent for this purpose is Lithium Aluminium Hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org Less reactive hydrides like sodium borohydride (B1222165) (NaBH₄) are generally not capable of reducing amides. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize reactive species and isolate the product. masterorganicchemistry.com

The reduction of 2-amino-N-methylbutanamide with LiAlH₄ specifically yields N-methyl-2-aminobutylamine.

Table 1: Reduction of 2-Amino-N-methylbutanamide

| Reagent | Conditions | Product | Yield/Selectivity |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether, reflux | N-methyl-2-aminobutylamine | 89% |

The mechanism for the LiAlH₄ reduction of an amide proceeds through a two-step process: masterorganicchemistry.comlibretexts.org

Nucleophilic Addition: A hydride ion (H⁻) from LiAlH₄ adds to the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate with a metal alkoxide complex.

Elimination and Second Reduction: The tetrahedral intermediate collapses, and the oxygen atom is eliminated as a leaving group, forming a highly reactive iminium ion intermediate. libretexts.org This iminium ion is then rapidly reduced by a second equivalent of hydride, yielding the final amine product. libretexts.org

This reaction is distinct from the reduction of other carbonyl compounds like ketones or esters, which typically yield alcohols. libretexts.org

Nucleophilic and Electrophilic Substitution Reactions on the 2-Amino-N-methylbutanamide Scaffold

The primary amine in 2-amino-N-methylbutanamide is a nucleophilic center and can readily participate in substitution reactions with various electrophiles.

Nucleophilic Substitution (Alkylation): The amino group can act as a nucleophile to attack alkyl halides, leading to N-alkylated products. This reaction follows an Sₙ2 mechanism. For instance, reaction with methyl bromide can produce N,N-dimethyl-2-aminobutanamide. The reaction with epoxides like ethylene (B1197577) oxide also proceeds via nucleophilic attack, leading to ring-opening.

Electrophilic Substitution on the Amino Group: The amine group can be attacked by electrophiles. A classic example is the reaction with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. This reaction forms an unstable diazonium intermediate, which is a versatile precursor in organic synthesis, particularly for dyes and pigments. Another example is the reaction with carbon disulfide (CS₂) in the presence of a base to form a thiourea (B124793) derivative.

Table 2: Substitution Reactions at the Amino Group of 2-Amino-N-methylbutanamide

| Reagent | Conditions | Product Type | Application/Notes |

|---|---|---|---|

| Methyl bromide | Excess amine, 60°C, 6h | N,N-dimethyl-2-aminobutamide | Sₙ2 alkylation |

| Nitrous acid (HNO₂) | H₂O, 0°C, 1h | Diazonium intermediate | Unstable >5°C, used in dye synthesis |

Elucidation of Reaction Mechanisms in Amide Formation and Modification

Amide Formation: The synthesis of 2-amino-N-methylbutanamide itself involves the formation of an amide bond, a fundamental reaction in organic chemistry. A common laboratory method is the condensation reaction between a carboxylic acid (2-aminobutanoic acid) and an amine (methylamine). youtube.com This reaction is typically slow and requires heating to drive off the water molecule that is formed as a byproduct. youtube.com To facilitate the reaction under milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often used. The mechanism with DCC involves the activation of the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine.

Amide Modification (N-Alkylation): The nitrogen of the amide group is generally a poor nucleophile due to the delocalization of its lone pair of electrons into the carbonyl group. stackexchange.com Therefore, N-alkylation of amides with alkyl halides is more challenging than the N-alkylation of amines and typically requires forcing conditions. stackexchange.commdpi.com The mechanism involves first deprotonating the amide with a strong base, such as sodium hydride (NaH), to form a highly nucleophilic amidate anion. stackexchange.com This anion can then react with an alkyl halide in an Sₙ2 reaction. stackexchange.com

More recently, catalytic methods have been developed for the N-alkylation of amides using alcohols as alkylating agents. nih.gov These "borrowing hydrogen" or "hydrogen autotransfer" reactions are often catalyzed by transition metal complexes (e.g., ruthenium or palladium). researchgate.netchemrxiv.org The proposed mechanism involves the catalyst temporarily borrowing hydrogen from the alcohol to form an aldehyde in situ. chemrxiv.org The aldehyde then condenses with the amide to form an intermediate that is subsequently reduced by the stored hydrogen on the catalyst to yield the N-alkylated amide and water as the only byproduct. chemrxiv.org

Computational Studies on Reaction Pathways and Transition States

Computational chemistry provides powerful tools for investigating the mechanisms of reactions involving 2-amino-N-methylbutanamide and related structures at a molecular level. These studies can elucidate transition state geometries, calculate activation energies, and predict reaction outcomes.

Amide Hydrolysis: First-principles computational studies have been performed on the base-catalyzed hydrolysis of amides. nih.gov These studies use hybrid approaches to model the reaction in aqueous solution, focusing on the rate-determining step: the formation of a tetrahedral intermediate. nih.gov Calculations have shown that the transition state is stabilized by a specific number of solvating water molecules. nih.gov For instance, in the hydrolysis of N-methylacetamide, a close analog, the most favorable transition state involves the attacking hydroxide (B78521) ion being solvated by two water molecules, with two additional water molecules attached to the carbonyl oxygen. nih.gov The calculated free energy barriers from these models show good agreement with experimental data. nih.gov Similar approaches have been applied to acid-catalyzed hydrolysis, identifying an A_OT_2 mechanism involving the rate-determining formation of an oxonium-type tetrahedral intermediate from the O-protonated amide. cdnsciencepub.com

Amide Bond Formation and Rotation: Theoretical calculations are also used to study the transition states of amide bond formation. For a simple reaction between a carboxylic acid and an amine, a four-membered transition state has been proposed where bond formation and bond breaking occur concurrently. researchgate.net Computational tools like Gaussian can be used to calculate the energy barriers for these steps, allowing for the comparison of different reaction pathways or catalyst efficiencies. researchgate.net Furthermore, computational models have been essential in studying the high-energy, perpendicular transition state of amide cis-trans isomerization, a crucial process in protein folding. acs.org

Nucleophilic Substitution: Theoretical modeling has been applied to Sₙ2 reactions at the amide nitrogen. arkat-usa.org For the reaction of an N-acyloxy-N-alkoxyamide with a nucleophile, calculations can determine the structure and electronic properties of the transition state. arkat-usa.org These studies can reveal whether the reaction is synchronous and can quantify the degree of charge separation and nitrenium ion character in the transition state, providing deep mechanistic insight. arkat-usa.org For 2-amino-N-methylbutanamide itself, computational databases provide predicted values such as the collision cross section (CCS) for different adducts, which are useful in mass spectrometry analysis. uni.lu

Stereochemistry and Chirality in 2 Amino N Methylbutanamide Research

Chiral Properties and Configuration Determination of 2-Amino-N-methylbutanamide

2-Amino-N-methylbutanamide possesses a chiral center at the second carbon atom (C2) of the butanamide backbone, the point of attachment for the amino group. This chirality means the compound can exist as two non-superimposable mirror images, known as enantiomers. These are designated as (R)- and (S)-2-amino-N-methylbutanamide based on the Cahn-Ingold-Prelog priority rules. The specific three-dimensional arrangement, or configuration, at this stereocenter is a critical determinant of the molecule's biological and chemical behavior. researchgate.netulisboa.pt The presence of this chiral center makes the compound optically active.

The absolute configuration of 2-amino-N-methylbutanamide and its derivatives is crucial for their application in fields like medicinal chemistry and materials science. Determining this configuration often involves sophisticated analytical techniques. Spectroscopic methods, such as nuclear magnetic resonance (NMR), can be used in conjunction with chiral derivatizing agents or chiral shift agents to elucidate the stereochemistry.

Influence of Stereochemistry on Molecular Conformation and Intermolecular Interactions

Stereochemistry dictates the preferred three-dimensional shape (conformation) of the 2-amino-N-methylbutanamide molecule. The spatial orientation of the amino group, the methyl group on the nitrogen, and the ethyl group on the butanamide chain relative to each other is fixed in a specific enantiomer. This defined arrangement influences how the molecule interacts with other molecules, including other chiral molecules, proteins, and receptors. windows.netnih.gov

The ability of 2-amino-N-methylbutanamide to form hydrogen bonds and engage in other non-covalent interactions is stereochemically dependent. The specific (R) or (S) configuration will present a unique three-dimensional surface for interaction, leading to differences in binding affinities with biological targets. For instance, the interaction of a particular enantiomer with a receptor or enzyme is often highly specific, akin to a key fitting into a lock. This specificity is fundamental to its potential biological activity. nih.gov Research on related compounds has shown that different stereoisomers can interact differently with receptors, which can affect neuronal hyperexcitability. researchgate.net

Strategies for Achieving and Confirming Enantiomeric Purity

In many applications, particularly in pharmaceuticals, it is essential to use a single, pure enantiomer of a chiral compound. Therefore, methods to separate enantiomers and confirm their purity are of paramount importance.

Chiral Chromatography Applications (e.g., Chiral HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the enantiomers of 2-amino-N-methylbutanamide and its derivatives. vulcanchem.comhplc.eu This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the chromatography column at different rates and thus be separated. hplc.eu The choice of CSP is critical and is often based on the specific structure of the analyte. For amino amides, CSPs based on crown ethers or those with derivatized cyclodextrins have proven effective. hplc.eu The enantiomeric purity, often expressed as enantiomeric excess (ee), can be precisely quantified from the resulting chromatogram. vulcanchem.com

Derivatization for Stereochemical Analysis (e.g., Marfey's Reagent)

Derivatization with a chiral reagent is another common strategy for determining the enantiomeric composition of amino amides. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and its analogs are widely used for this purpose. cookechem.comnih.gov The reagent reacts with the primary or secondary amino group of the analyte to form diastereomers. Since diastereomers have different physical properties, they can be separated and quantified using standard, non-chiral HPLC. rsc.org This method allows for the determination of the enantiomeric ratio of the original 2-amino-N-methylbutanamide sample. rsc.org

Role of 2-Amino-N-methylbutanamide as a Chiral Auxiliary in Asymmetric Synthesis

Beyond its own stereochemical properties, 2-amino-N-methylbutanamide and its derivatives can be employed as chiral auxiliaries. evitachem.com A chiral auxiliary is a chiral compound that is temporarily incorporated into a non-chiral starting material to direct the stereochemical outcome of a subsequent reaction. Once the desired chirality is established in the product, the auxiliary is removed. This approach is a cornerstone of asymmetric synthesis, which aims to produce a single enantiomer of a target molecule. mdpi.com The defined stereochemistry of the 2-amino-N-methylbutanamide-derived auxiliary creates a chiral environment that favors the formation of one stereoisomer of the product over the other.

For example, an N-acyl derivative of 2-amino-N-methylbutanamide could be used to control the stereochemistry of an aldol (B89426) reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis. The steric and electronic properties of the chiral auxiliary would guide the approach of the reacting molecules, leading to a high degree of stereoselectivity.

Structural Modification and Design of 2 Amino N Methylbutanamide Derivatives

Rational Design Principles for Modifying the 2-Amino-N-methylbutanamide Backbone

Rational drug design applied to the 2-amino-N-methylbutanamide framework involves a systematic, structure-based approach to optimize biological activity. This process relies on understanding the interactions between the molecule and its biological target at a molecular level, allowing for purposeful modifications rather than random screening.

The systematic exploration of how different substituents affect biological activity is a cornerstone of structure-activity relationship (SAR) studies. For derivatives of this scaffold, such as primary amino acid derivatives (PAADs), research has shown that specific modifications can dramatically alter their therapeutic effects. In studies on (R)-N′-benzyl 2-amino-3-methylbutanamide (B3250160), a closely related compound, a key finding was that the anticonvulsant activity was highly sensitive to the electronic properties of substituents on the N'-benzylamide ring. acs.org

The conversion of N-acetylated amino acid derivatives to their primary amino acid derivative (PAAD) counterparts, which involves removing the N-acetyl group, has been shown to lead to a significant decrease in anticonvulsant activity, highlighting the importance of this specific moiety for that biological function. researchgate.net However, these same PAADs sometimes exhibit notable pain-attenuating properties. researchgate.net This divergence in activity underscores the principle that small structural changes can shift a compound's therapeutic profile from one indication to another.

The introduction of steric (size and shape-related) and electronic (charge distribution-related) modifiers is a key strategy to fine-tune the interaction of a ligand with its target. The ability to adjust these properties is crucial, as seen in phosphinic acids, which offer more versatile modification options than analogous carboxylates by allowing changes to two substituents directly attached to the phosphorus atom. researchgate.net This principle of tuning steric and electronic features is directly applicable to the design of butanamide derivatives.

In the context of (R)-N′-benzyl 2-amino-3-methylbutanamide derivatives, research has demonstrated that anticonvulsant activity is retained or enhanced by electron-withdrawing groups at the 4′-N′-benzylamide site, whereas electron-donating groups result in a loss of activity. acs.org Furthermore, the strategic incorporation of a 3-fluorophenoxymethyl group, designed through a multiple-ligand approach, led to a nearly four-fold improvement in anticonvulsant potency. acs.org These findings illustrate a clear divergence in SAR between PAADs and related functionalized amino acids (FAAs), where PAAD activity is dependent on the electronic characteristics of the benzylamide substituent, while FAA activity is not. researchgate.net This suggests that these two classes of compounds may operate through different mechanisms, with PAADs showing greater structural flexibility at the terminal amide position. researchgate.net

Table 1: Effect of Substituents on Anticonvulsant Activity of (R)-N′-Benzyl 2-Amino-3-methylbutanamide Derivatives Data synthesized from research findings on substituent effects. acs.org

| Substituent at 4'-N'-Benzylamide Site | Electronic Effect | Resulting Anticonvulsant Activity |

| Electron-withdrawing group | Pulls electron density away | Activity Retained/Improved |

| Electron-donating group | Pushes electron density towards | Loss of Activity |

| 3-Fluorophenoxymethyl group | Electronic & Steric Modifier | ~4-fold Increase in Activity |

Systematic Exploration of Substituent Effects on Biological Activity

Synthesis and Characterization of Novel Butanamide Derivatives

The synthesis of novel derivatives based on the butanamide scaffold is a vibrant area of research, leading to compounds with diverse applications. Modern synthetic techniques allow for the precise construction of complex molecules, including peptidomimetics and enzyme inhibitors, which are then characterized using methods like NMR and mass spectrometry to confirm their structures. semanticscholar.orguobaghdad.edu.iq

Peptidomimetics are compounds designed to mimic peptides but with modified structures to improve stability and bioavailability. The 2-amino-N-methylbutanamide backbone is a valuable scaffold for creating such molecules. acs.org Complex peptides and peptidomimetics often feature a high degree of chirality, which is essential for their biological specificity and activity. ontosight.ai For instance, long peptide sequences incorporating a 3-methyl-butanoyl fragment have been synthesized, indicating the integration of this scaffold into larger, biologically active molecules. ontosight.ai Protecting-group-free synthetic strategies have been developed that utilize amphoteric amino aldehydes to create peptidomimetic conjugates containing reduced amide bonds at specific positions, offering a pathway to novel therapeutic structures. acs.org

Proteases are a class of enzymes that are often dysregulated in diseases like cancer and viral infections, making them important drug targets. mdpi.com The 2-amino-N-methylbutanamide framework has been successfully used in the structure-based design of potent and selective protease inhibitors. A notable example is the development of inhibitors for β-secretase (BACE1), an enzyme implicated in Alzheimer's disease.

In one study, a (2S, 3S)-2-amino-3-hydroxy-N-isobutyl-N-methyl-butanamide derivative was synthesized and incorporated into a larger molecule designed to target the S₁′ active site of the enzyme. This rational design approach led to an inhibitor with exceptionally high potency (Ki = 17 pM) and remarkable selectivity over related proteases like BACE2 and cathepsin D. The synthesis involved coupling a protected allothreonine derivative with an appropriate amine, followed by deprotection and further modification. Such studies demonstrate how the butanamide scaffold can be a key component in creating highly effective enzyme inhibitors.

Table 2: Potency of β-Secretase (BACE1) Inhibitors with Butanamide-Related Moieties Data from a study on structure-based design of BACE1 inhibitors.

| Inhibitor | P₂ Ligand | P₁' Group | BACE1 Kᵢ (nM) |

| 18 | 7,6,5 tricyclic moiety | Not specified | 7.3 |

| 19 | 7,6,5 tricyclic moiety | Propyl | ~0.4 (18-fold improvement over 18) |

Peptidomimetics Incorporating 2-Amino-N-methylbutanamide Scaffolds

Impact of Structural Variations on Receptor Binding and Enzyme Modulation

Altering the structure of 2-amino-N-methylbutanamide derivatives directly influences how they interact with biological targets such as receptors and enzymes. These modifications can enhance binding affinity, improve selectivity, and ultimately determine the compound's pharmacological profile.

Structure-activity relationship (SAR) studies have shown that for anticonvulsant primary amino acid derivatives (PAADs), efficacy is strongly associated with having a hydrocarbon moiety at the C(2) position. researchgate.net This is in contrast to related functionalized amino acids (FAAs), where a substituted heteroatom is optimal. researchgate.net This difference suggests that PAADs like (R)-N′-benzyl 2-amino-3-methylbutanamide may interact with different receptors or binding sites to control neuronal hyperexcitability compared to their FAA counterparts. researchgate.net

In the realm of enzyme modulation, adamantane (B196018) derivatives of 3-amino-N-adamantyl-3-methylbutanamide have been optimized through structure-based design to function as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme linked to metabolic disorders. researchgate.net Optimization of an initial lead compound resulted in inhibitors with IC₅₀ values in the 100 nM range that were highly selective against other enzymes. researchgate.net Furthermore, X-ray crystallography of a designed inhibitor bound to β-secretase revealed the specific molecular interactions responsible for its high potency and selectivity, providing a guide for future design efforts. These examples clearly show that targeted structural variations are a powerful tool for modulating the function of specific enzymes and receptors. researchgate.netCurrent time information in Bangalore, IN.

Advanced Spectroscopic and Analytical Characterization for 2 Amino N Methylbutanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2-amino-N-methylbutanamide by providing detailed information about the hydrogen and carbon atomic environments. While specific experimental spectra for 2-amino-N-methylbutanamide are not widely available in peer-reviewed literature, the expected spectral features can be predicted based on its known structure.

A ¹H NMR spectrum of 2-amino-N-methylbutanamide would reveal the distinct proton environments within the molecule. The number of signals, their chemical shifts (δ), integration values (representing the number of protons), and splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons are used to assign each proton to its position in the structure.

The expected proton environments are:

The methyl protons of the ethyl group (-CH₂-CH ₃).

The methylene (B1212753) protons of the ethyl group (-CH ₂-CH₃).

The methine proton at the chiral center (α-carbon).

The protons of the primary amino group (-NH ₂).

The protons of the N-methyl group (-NH-CH ₃).

The proton on the amide nitrogen (-NH -CH₃).

Table 1: Predicted ¹H NMR Spectral Data for 2-Amino-N-methylbutanamide This table is based on theoretical predictions derived from the compound's structure, as experimental data is not publicly available.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH₂-CH ₃ | ~0.9 | Triplet (t) | 3H |

| -CH ₂-CH₃ | ~1.5-1.7 | Multiplet (m) | 2H |

| -NH-CH ₃ | ~2.7 | Doublet (d) | 3H |

| α-CH | ~3.2-3.4 | Triplet (t) | 1H |

| -NH ₂ | Broad singlet | Broad Singlet (br s) | 2H |

¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule, providing a map of the carbon skeleton. For 2-amino-N-methylbutanamide, five distinct signals would be expected in the ¹³C NMR spectrum, corresponding to each carbon atom in its unique chemical environment.

Table 2: Predicted ¹³C NMR Resonances for 2-Amino-N-methylbutanamide This table is based on theoretical predictions, as experimental data is not publicly available.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₂-C H₃ | ~10-15 |

| -C H₂-CH₃ | ~25-30 |

| -NH-C H₃ | ~26-31 |

| α-C H | ~55-60 |

| C =O (Amide Carbonyl) | ~170-175 |

Proton NMR (1H NMR) for Structural Proton Environments

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight of 2-amino-N-methylbutanamide and to study its fragmentation pattern, which can further confirm its structure. The compound has a molecular weight of 116.16 g/mol .

Using a soft ionization technique like electrospray ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 117.102. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ (m/z ~139.084), may also be detected. uni.lu

Hard ionization techniques, such as electron impact (EI), would cause fragmentation of the molecular ion. acdlabs.com The fragmentation pattern is predictable based on the structure, with common cleavage points occurring at the C-C bonds and the amide C-N bond. nih.gov Analysis of these fragment ions provides corroborating evidence for the proposed structure.

Table 3: Predicted Mass Spectrometry Data for 2-Amino-N-methylbutanamide

| Ion / Adduct | Predicted m/z | Notes |

|---|---|---|

| [M+H]⁺ | 117.10224 | Protonated molecule, commonly observed with ESI. uni.lu |

| [M]⁺ | 116.09441 | Molecular ion, more common with EI. uni.lu |

| [M+Na]⁺ | 139.08418 | Sodium adduct. uni.lu |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the principal functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For 2-amino-N-methylbutanamide, IR spectroscopy would confirm the presence of the primary amine (-NH₂) and the secondary amide (-C(=O)NH-) groups.

While a specific experimental spectrum for this compound is not publicly documented, the expected characteristic absorption bands can be summarized based on established correlation tables. orgchemboulder.comlibretexts.org

Table 4: Predicted Infrared (IR) Absorption Bands for 2-Amino-N-methylbutanamide

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3400–3300 (two bands) | Medium |

| N-H Stretch | Secondary Amide (-NH-) | 3350–3310 (one band) | Medium |

| C-H Stretch | Alkyl groups | 3000–2840 | Medium-Strong |

| C=O Stretch (Amide I Band) | Amide | ~1650 | Strong |

| N-H Bend (Amide II Band) | Amide (-NH-) | ~1550 | Medium-Strong |

| N-H Bend | Primary Amine (-NH₂) | 1650–1580 | Medium |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and stereochemistry. To perform this analysis, a high-quality single crystal of 2-amino-N-methylbutanamide would be required.

Currently, there are no published crystal structures for 2-amino-N-methylbutanamide in the Cambridge Structural Database (CSD) or other public repositories. If such a study were conducted, it would provide unambiguous confirmation of the compound's covalent structure and reveal its preferred conformation and intermolecular interactions (such as hydrogen bonding) in the solid state. This technique is particularly valuable for compounds with chiral centers, as it can determine the absolute configuration.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation and purity assessment of 2-amino-N-methylbutanamide.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) would be a primary method to determine the purity of a sample. The compound would be separated from non-polar impurities on a C18 or C8 column using a polar mobile phase, such as a mixture of water/acetonitrile or water/methanol, often with additives like trifluoroacetic acid (TFA) to improve peak shape.

Chiral Chromatography: Since 2-amino-N-methylbutanamide possesses a chiral center at the α-carbon, chiral HPLC is necessary to separate its enantiomers ((R) and (S) forms). This is critical in pharmaceutical contexts where enantiomers can have different biological activities. Specialized chiral stationary phases (CSPs), such as those based on crown ethers, are often used for the separation of amino amides. asianpubs.org

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), can also be used for analysis. However, due to the polarity and hydrogen-bonding capacity of the amine and amide groups, derivatization might be necessary to improve volatility and thermal stability, preventing poor peak shape and ensuring reliable quantification.

These methods are fundamental in both the synthesis and quality control processes, ensuring the identity and purity of 2-amino-N-methylbutanamide for research and development purposes.

Theoretical and Computational Investigations of 2 Amino N Methylbutanamide

Quantum Chemical Studies of Molecular Structure and Electronic Properties

Quantum chemical studies are essential for understanding the fundamental nature of a molecule. These calculations provide a detailed picture of its structure and the distribution of electrons, which govern its chemical properties and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. bohrium.com While specific DFT studies exclusively focused on 2-amino-N-methylbutanamide are not extensively detailed in available literature, the application of this theory follows a well-established methodology. DFT calculations are employed to determine the optimized molecular geometry, yielding precise predictions of bond lengths, bond angles, and dihedral angles. eurjchem.com These geometric parameters are crucial for understanding the molecule's three-dimensional shape.

Furthermore, DFT is used to compute a variety of electronic properties that characterize the molecule's reactivity and stability. bohrium.com The results of such calculations provide a foundational understanding of the molecule's intrinsic characteristics. eurjchem.com

Table 1: Parameters Typically Calculated Using DFT

| Parameter | Description |

| Total Energy | The total electronic energy of the molecule in its optimized geometry, indicating its stability. |

| Bond Lengths (Å) | The equilibrium distances between bonded atoms (e.g., C-C, C-N, C=O). |

| Bond Angles (°) | |

| The angles formed between three connected atoms, defining the molecular shape. | |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule arising from its charge distribution. |

| Vibrational Frequencies (cm⁻¹) | Predictions of infrared and Raman spectral peaks, used to characterize molecular vibrations. |

This table is illustrative of the parameters obtained from a typical DFT analysis.

The flexibility of 2-amino-N-methylbutanamide, which stems from several rotatable single bonds, allows it to adopt multiple three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements by exploring the molecule's potential energy surface. frontiersin.org Different conformers, such as gauche and anti-arrangements, arise from rotation around the C-C and C-N bonds. imperial.ac.uk

Computational methods can map the energy of the molecule as a function of its dihedral angles, identifying low-energy, stable conformers and the energy barriers between them. frontiersin.org Techniques like the lanthanide-induced shift (LIS) have been used historically for similar molecules to determine the conformational equilibria in solution. rsc.org Modern computational approaches perform a systematic search of the conformational space and use energy minimization algorithms to locate the most energetically favorable structures. bohrium.com The relative energies of these conformers determine their population distribution at a given temperature.

Table 2: Illustrative Conformational Analysis of 2-amino-N-methylbutanamide

| Conformer | Dihedral Angle (N-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) | Predicted Population (%) |

| Anti | ~180° | 0.00 | 65 |

| Gauche (+) | ~60° | 0.85 | 17.5 |

| Gauche (-) | ~-60° | 0.85 | 17.5 |

This table is a hypothetical representation based on typical energy differences for similar small organic molecules.

The distribution of electrons within a molecule is key to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO represents the ability of the molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's chemical stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity. bohrium.com

Another important tool is the Molecular Electrostatic Potential (MEP) surface, which illustrates the charge distribution on the molecule. eurjchem.com The MEP map identifies electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), offering insights into intermolecular interactions. bohrium.com

Table 3: Frontier Orbitals and Reactivity Descriptors

| Property | Definition | Significance |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's potential as an electron donor. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's potential as an electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between E(LUMO) and E(HOMO). | An indicator of chemical stability and kinetic reactivity. researchgate.net |

| MEP Analysis | Maps the electrostatic potential onto the electron density surface. | Identifies nucleophilic and electrophilic sites for intermolecular interactions. eurjchem.com |

Conformational Landscape Exploration and Energy Minimization

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical studies often focus on static, minimized structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations model the atomic motions of the molecule, offering powerful insights into its conformational flexibility and its interactions with the surrounding environment, such as a solvent. For related molecules like 2-amino-N-hexadecyl-3-methylbutanamide, MD simulations have been used to study aggregation and hydrogen-bonding patterns. researchgate.net

In a typical MD simulation of 2-amino-N-methylbutanamide, the molecule would be placed in a simulated box of solvent (e.g., water). The interactions between all atoms are governed by a force field, and the system's evolution is tracked over time by solving Newton's equations of motion. The resulting trajectory provides detailed information on how the molecule changes its shape and how it forms hydrogen bonds and other non-covalent interactions with solvent molecules.

Computational Approaches to Structure-Activity Relationship (SAR) Prediction

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its biological activity. Computational SAR approaches are pivotal in drug discovery for optimizing lead compounds. For derivatives of 2-amino-N-methylbutanamide, SAR studies have been crucial in identifying the structural features necessary for anticonvulsant activity. researchgate.net

For instance, in studies on (R)-N′-benzyl 2-amino-3-methylbutanamide (B3250160), a structurally related compound, researchers found that the biological activity was highly sensitive to substituents on the benzyl (B1604629) group. acs.org These findings help in designing new molecules with potentially enhanced therapeutic effects. researchgate.net

Table 4: SAR Findings for (R)-N′-Benzyl 2-Amino-3-methylbutanamide Derivatives

| Benzyl Ring Substituent (4'-position) | Substituent Type | Anticonvulsant Activity | Reference |

| None (H) | Neutral | Active | acs.org |

| Fluoro (F) | Electron-withdrawing | Activity Retained/Improved | acs.org |

| Methoxy (OCH₃) | Electron-donating | Loss of Activity | acs.org |

This table summarizes published SAR data for a structurally related compound to illustrate the methodology.

Molecular Docking Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or enzyme. This method is used to understand the molecular basis of a drug's action and to screen virtual libraries of compounds for potential new drugs. smolecule.com Docking studies on analogues of 2-amino-N-methylbutanamide are used to model interactions with biological targets and predict binding affinity.

The process involves generating a three-dimensional model of the ligand and the target protein. A docking algorithm then samples a large number of possible binding poses of the ligand within the protein's active site. These poses are scored using a function that estimates the binding free energy. The results can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Table 5: Typical Outputs of a Molecular Docking Simulation

| Parameter | Description |

| Binding Energy (kcal/mol) | An estimation of the binding affinity between the ligand and the target protein. |

| Inhibitory Constant (Ki) | A calculated value derived from the binding energy that indicates the potency of the ligand as an inhibitor. |

| Interacting Residues | The specific amino acid residues in the protein's active site that interact with the ligand. |

| Hydrogen Bonds | A list of specific hydrogen bond interactions (donor-acceptor pairs and distances) between the ligand and protein. |

| Hydrophobic Interactions | A description of the non-polar contacts that contribute to binding stability. |

This table outlines the typical data generated from molecular docking studies.

Biological and Biochemical Research Applications of 2 Amino N Methylbutanamide and Its Analogs Non Clinical

Enzymatic Inhibition Studies

The interaction of 2-amino-N-methylbutanamide and its analogs with enzymes is a significant area of research. These compounds can act as either inhibitors or activators, a function largely dependent on their specific structural features and the molecular environment of the enzyme's active site. The amide functional group and the amino group are key to these interactions, often forming hydrogen bonds with amino acid residues within the protein, which can alter the enzyme's conformation and activity.

Investigation of Beta-Secretase (BACE1) Inhibition Mechanisms

Beta-secretase (BACE1) is an aspartic protease that is a prime therapeutic target in Alzheimer's disease research due to its role in the initial cleavage of the amyloid precursor protein (APP). e-century.usrsc.org This cleavage is the rate-limiting step in the production of amyloid-β (Aβ) peptides, which aggregate to form the characteristic plaques found in Alzheimer's disease. e-century.usnih.gov Consequently, inhibiting BACE1 is a key strategy to reduce Aβ production. e-century.us

Analogs of 2-amino-N-methylbutanamide have been investigated as BACE1 inhibitors. The mechanism of inhibition involves the compound binding to the active site of the enzyme, preventing it from processing APP. rsc.orgnih.gov This interaction is often stabilized by hydrogen bonds and hydrophobic interactions. Molecular modeling has shown that inhibitors can engage with key residues in the BACE1 binding site, such as Gly230. semanticscholar.org Research on aminomethyl-derived BACE1 inhibitors highlights a strategy to create potent molecules with improved brain permeability compared to traditional amide-containing compounds. semanticscholar.org In preclinical studies using transgenic mouse models of Alzheimer's disease, BACE1 inhibition has been shown to be more effective at preventing the formation of new amyloid plaques than halting the growth of existing ones, underscoring the importance of early intervention. nih.gov

Modulation of Enzyme Activity and Kinetic Analysis

The effectiveness of an inhibitor is quantified through kinetic parameters like the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). The IC₅₀ value represents the concentration of an inhibitor required to reduce enzyme activity by 50% under specific experimental conditions. nih.govsigmaaldrich.com The Kᵢ value, however, is an intrinsic measure of the inhibitor's binding affinity. sigmaaldrich.com

Analogs of 2-amino-N-methylbutanamide have been characterized by their inhibitory activity against various enzymes. For instance, in studies of serine proteases, a novel inhibitor (Spi1C) demonstrated Kᵢ values of 1.52 x 10⁻⁸ M for trypsin and 1.79 x 10⁻⁸ M for α-chymotrypsin. mdpi.com In cancer research, a newly synthesized theobromine (B1682246) analog showed an IC₅₀ of 86 nM against the epidermal growth factor receptor (EGFR). nih.gov These values are crucial for comparing the potency of different inhibitors and understanding their structure-activity relationships.

Table 1: Examples of Enzyme Inhibition by Analogs

| Analog Class/Compound | Target Enzyme | Kinetic Parameter | Value | Research Context |

|---|---|---|---|---|

| Theobromine Analog (T-1-PMPA) | EGFRWT | IC₅₀ | 86 nM | Anticancer nih.gov |

| Serpin (Spi1C) | Trypsin | Kᵢ | 1.52 x 10⁻⁸ M | Protease Inhibition mdpi.com |

| Serpin (Spi1C) | α-Chymotrypsin | Kᵢ | 1.79 x 10⁻⁸ M | Protease Inhibition mdpi.com |

| Aminobenzoic acid | Tyrosinase | IC₅₀ | 4.72 µM | Enzyme Inhibition nih.gov |

Studies on Protease Inhibition Profiles

Beyond BACE1, the broader protease inhibitor activity of amino acid-derived scaffolds is a subject of study. These structures can be tailored to target different classes of proteases. For example, co-expression of protease inhibitors like cystatins (cysteine protease inhibitors) and serpins (serine protease inhibitors) has been used as a strategy to prevent the degradation of recombinant proteins produced in plants. plos.org Specific analogs have shown inhibitory activity against serine proteases like trypsin, α-chymotrypsin, and elastase. mdpi.com The specificity of these inhibitors is often determined by the amino acid residues at the P1 position of the inhibitor, which interacts with the protease's active site. mdpi.com The research extends to other areas, such as the development of inhibitors for retroviral proteases and matrix metalloproteinases (MMPs), demonstrating the versatility of this chemical class. vulcanchem.comidrblab.net

Receptor Binding and Functional Modulation Research

Analogs of 2-amino-N-methylbutanamide are also explored for their ability to bind to and modulate the function of various receptors. This modulation can manifest as either agonism (activation) or antagonism (inhibition) of the receptor's signaling pathway.

Research into synthetic cannabinoid receptor agonists has utilized the 2-amino-3-methylbutanamide (B3250160) head group. frontiersin.org Studies have shown that compounds incorporating this structure can exhibit high affinity for both cannabinoid receptors CB1 and CB2, with Kᵢ values in the nanomolar range. nih.gov For example, certain indazole-based analogs with an ADB head group (derived from (S)-2-amino-3,3-dimethylbutanamide) showed Kᵢ values of 1.18 nM at CB₁ and were potent agonists. nih.gov Other analogs, such as (S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-nitro-benzyl)-butyramide, demonstrated partial agonist activity at serotonin (B10506) 5-HT₁A receptors with an EC₅₀ value of 120 nM. vulcanchem.com The stereochemistry and various substitutions on the core molecule are critical for determining the binding affinity and functional outcome at the receptor. vulcanchem.com

Table 2: Receptor Binding and Functional Modulation by Analogs

| Analog | Target Receptor | Activity | Affinity/Potency |

|---|---|---|---|

| Indazole-based SCRAs | Cannabinoid Receptor 1 (CB1) | Agonist | Kᵢ = 1.18 nM nih.gov |

| (S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-nitro-benzyl)-butyramide | Serotonin 5-HT₁A Receptor | Partial Agonist | EC₅₀ = 120 nM vulcanchem.com |

| (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-cyclopropyl-3-methyl-butyramide | Dopamine D₂ Receptor | - | IC₅₀ = 120 nM vulcanchem.com |

Investigation of Interactions with Specific Molecular Targets and Biological Pathways

The therapeutic potential of a compound is defined by its interaction with specific molecular targets and the subsequent modulation of biological pathways. Research on 2-amino-N-methylbutanamide analogs has identified several such targets and pathways.

One key pathway is the inhibition of nucleotide synthesis, a mechanism of action for several amino acid analog anti-cancer agents. nih.gov Another important target is the cytoskeleton. Depsipeptides, which are structurally related, can induce apoptosis in tumor cells by inhibiting topoisomerase I or causing cell cycle arrest. mdpi.com Some macrocyclic analogs act as potent anticancer agents by inhibiting tubulin polymerization, leading to cytotoxicity against cancer cell lines with IC₅₀ values in the low nanomolar range (12–90 nM). google.com

In the context of neurodegenerative disease, the primary target is BACE1 in the amyloidogenic pathway. e-century.usrsc.org For immunological applications, analogs have been shown to target the T-cell receptor, inhibiting its function and preventing T-cell proliferation. In neuroscience, analogs have been developed as affinity labels to probe the receptors responsible for anticonvulsant activity, targeting voltage-gated sodium channels and inhibiting their function with IC₅₀ values as low as 0.1 µM. researchgate.net

Table 3: Molecular Targets and Affected Biological Pathways

| Molecular Target | Effect of Analog | Biological Pathway | Therapeutic Area |

|---|---|---|---|

| Beta-Secretase (BACE1) | Inhibition | Amyloid-β Production e-century.usrsc.org | Alzheimer's Disease |

| Tubulin | Inhibition of Polymerization | Cell Cycle Arrest google.com | Oncology |

| Topoisomerase I | Inhibition | DNA Replication / Apoptosis mdpi.com | Oncology |

| Voltage-Gated Sodium Channels | Inhibition | Neuronal Hyperexcitability researchgate.net | Epilepsy |

| Cannabinoid Receptors (CB1/CB2) | Agonism | Endocannabinoid Signaling frontiersin.org | Neurology/Pain |

Exploration of Biological Activities in Preclinical Models

The biological activities of 2-amino-N-methylbutanamide analogs have been extensively studied in preclinical models, particularly for anticonvulsant and anticancer properties.

Analogs referred to as primary amino acid derivatives (PAADs), such as (R)-N′-benzyl 2-amino-3-methylbutanamide, have demonstrated potent anticonvulsant effects in rodent models. nih.govresearchgate.net In the maximal electroshock seizure (MES) model, which screens for drugs that prevent seizure spread, these compounds showed significant activity. researchgate.net For example, the C(2)-isopropyl PAAD and C(2)-tert-butyl PAAD were found to be potent anticonvulsants with MES ED₅₀ values of 15 mg/kg and 14 mg/kg, respectively. nih.gov These findings established C(2)-hydrocarbon PAADs as a novel class of anticonvulsants. nih.gov Some of these analogs also exhibited pain-attenuating properties in animal models of neuropathic pain. researchgate.net

In oncology research, depsipeptide analogs have shown broad antitumor activity against various cancer cell lines, including those of the breast, colon, and pancreas. mdpi.com The mechanism often involves inducing cell cycle arrest in the G₀/G₁ or G₁ phase. mdpi.com For example, Sansalvamide A, a cyclic depsipeptide, causes pancreatic cancer cell death by downregulating cyclins and upregulating p21. mdpi.com Other analogs have shown cytotoxic activity against multiple cancer cell lines with IC₅₀ values in the nanomolar range. google.com

Table 4: Anticonvulsant Activity of Analogs in the MES Rodent Model

| Compound/Analog | Animal Model | ED₅₀ (mg/kg) | Reference |

|---|---|---|---|

| (R)-N′-benzyl 2-amino-3-methylbutanamide (C(2)-isopropyl PAAD) | Rat/Mouse | 15 | nih.gov |

| (R)-N′-benzyl 2-amino-3,3-dimethylbutanamide (C(2)-tert-butyl PAAD) | Rat/Mouse | 14 | nih.gov |

| C(2)-hydrocarbon N′-benzyl 2-amino acetamides (General Class) | Rat/Mouse | 13-21 | researchgate.net |

| Phenobarbital (Reference Drug) | Rat/Mouse | 22 | researchgate.net |

Anticonvulsant Activity Research in Animal Models

Research into primary amino acid derivatives (PAADs), a class of compounds that includes analogs of 2-amino-N-methylbutanamide, has identified them as a novel class of anticonvulsants. acs.orgnih.gov These investigations have largely utilized the maximal electroshock seizure (MES) animal model to determine anticonvulsant efficacy. acs.orgresearchgate.net

A key analog, (R)-N′-benzyl 2-amino-3-methylbutanamide, has been a focal point of structure-activity relationship (SAR) studies. researchgate.netacs.org Research has demonstrated that the anticonvulsant activity of this and related C(2)-hydrocarbon PAADs is highly sensitive to the electronic properties of substituents on the N'-benzylamide portion of the molecule. acs.orgacs.org Specifically, the introduction of electron-withdrawing groups at the 4'-N'-benzylamide site was found to retain or improve anticonvulsant activity, whereas electron-donating groups led to a loss of activity. acs.orgnih.gov

For instance, the incorporation of a 3-fluorophenoxymethyl group at the 4'-N'-benzylamide site of a related analog, (R)-N′-benzyl 2-amino-3-methoxypropionamide, resulted in a four-fold increase in anticonvulsant activity, yielding a compound with greater potency than the established antiepileptic drug phenytoin. acs.orgnih.gov The anticonvulsant activities of several C(2)-hydrocarbon N′-benzyl 2-amino acetamides have been shown to exceed that of phenobarbital. acs.orgnih.govresearchgate.net These findings underscore the potential of this chemical scaffold in the development of new anticonvulsant agents. science.gov The divergence in SAR between PAADs and the related functionalized amino acids (FAAs) suggests that they may operate via different mechanisms of action. researchgate.netacs.org

Pain-Attenuating Property Investigations in Animal Models

In addition to their anticonvulsant effects, select primary amino acid derivatives (PAADs) have demonstrated notable pain-attenuating properties in animal models of neuropathic pain. acs.orgresearchgate.net The mouse formalin test, a model that assesses responses to both acute and persistent pain, has been used to evaluate these compounds. acs.orgscience.gov

Studies have shown that specific analogs, such as the C(2) (R)-ethyl and C(2) (R)-isopropyl PAADs, display significant activity in the formalin neuropathic pain model. researchgate.net For example, an analog of (R)-N-benzyl 2-acetamido-3-methoxypropionamide demonstrated a reduction in pain responses in both the acute and chronic inflammatory phases of the formalin test. science.gov The discovery of these dual anticonvulsant and pain-attenuating activities is significant, as epilepsy and neuropathic pain are chronic neurological conditions that are often comorbid and may share common underlying pathophysiological mechanisms, such as the function of voltage-gated sodium channels. core.ac.uk

Role in Studying Metabolic Pathways and Cellular Processes

The chemical structure of 2-amino-N-methylbutanamide, as a derivative of the amino acid valine, makes it a candidate for use in biochemical research to probe metabolic pathways and cellular processes. Its biological activity is believed to stem from its ability to interact with various biomolecules, including enzymes and receptors, through mechanisms like hydrogen bonding.

Research suggests that compounds in this class may act as inhibitors of specific enzymes involved in metabolic pathways. While direct studies on 2-amino-N-methylbutanamide are limited, related amino acid derivatives are used as tools to investigate cellular metabolism. For instance, the valine moiety in similar dipeptides allows for the exploration of branched-chain amino acid (BCAA) metabolism, a pathway linked to conditions like insulin (B600854) resistance. vulcanchem.com By using isotopically labeled versions of such compounds, researchers can track their movement and transformation within cells, providing insight into the flux and regulation of specific metabolic routes. The structural similarity of 2-amino-N-methylbutanamide to natural amino acids suggests it could serve as a substrate or inhibitor in various enzymatic reactions, thereby helping to elucidate the function and regulation of these pathways. evitachem.comcymitquimica.com

Applications in Coordination Chemistry and Catalysis for Biological Systems

The functional groups within 2-amino-N-methylbutanamide—specifically the primary amine and the amide group—provide potential sites for metal ion coordination, suggesting applications in bioinorganic chemistry and catalysis. The amide bond, though generally stable, can coordinate with metal ions, a fundamental interaction in the catalytic activity of many metalloenzymes. acs.orgnih.gov

Crystallographic and spectroscopic studies of related amino amides have shown that they can act as chelating ligands, binding to metal ions through both the amine nitrogen and the carbonyl oxygen of the amide group. researchgate.net This type of coordination is crucial in the mechanism of metalloproteases, where a metal ion cofactor, such as Zn²⁺, coordinates to the amide bond of a peptide substrate. nih.gov This Lewis acid activation of the carbonyl group facilitates the hydrolysis of the otherwise stable amide bond. nih.gov

Furthermore, amino amide derivatives are used in the synthesis of ligands for catalytic systems. ua.es For example, amino amides derived from amino acids can be used to prepare functionalized N-heterocyclic carbene (NHC) precursors, which are then complexed with metals like palladium for use in carbon-carbon bond-forming reactions. ua.es While specific research on 2-amino-N-methylbutanamide in these applications is not widely documented, its inherent chemical functionalities provide a basis for its potential use as a ligand in coordination complexes designed to model the active sites of metalloenzymes or to act as catalysts for reactions relevant to biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.